molecular formula C11H5Cl2F3N2O B119304 4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one CAS No. 26806-47-3

4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

Cat. No. B119304
CAS RN: 26806-47-3
M. Wt: 309.07 g/mol
InChI Key: JPOZWFWEIRIGHP-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. This information can help chemists understand the compound’s composition and structure.



Synthesis Analysis

This involves studying how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product.



Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. These properties can affect how the compound is handled and stored.


Scientific Research Applications

Chemical Synthesis and Reactivity

  • Sequential Nucleophilic Substitution Reactions : Pattison et al. (2009) demonstrated that pyridazinone compounds could serve as scaffolds for synthesizing a variety of polyfunctional systems through sequential nucleophilic aromatic substitution. This approach allows for the creation of diversified and potentially pharmacologically relevant structures (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).

  • Anticancer Activity and Molecular Docking Studies : Research by Mehvish and Kumar (2022) synthesized new 3(2H)-one pyridazinone derivatives to investigate their potential anti-oxidant activity. Their structure was confirmed through spectroscopic methods, and in-vitro studies revealed promising antioxidant properties. Molecular docking suggested potential applications in cancer treatment (Mehvish & Kumar, 2022).

  • Synthesis of Symmetrically and Unsymmetrically Disubstituted Derivatives : R'kyek et al. (2001) explored the Sonogashira cross-coupling reaction for creating 4,5-dialkynyl-3(2H)-pyridazinones, highlighting the method's efficiency in synthesizing structurally diverse pyridazinone derivatives (R'kyek, Maes, Maria, Lemiére, & Dommisse, 2001).

Physical Properties and Analysis

Novel Applications

  • Base Oil Improvement : Nessim (2017) synthesized Pyridazinone derivatives to investigate their effectiveness as antioxidants for base oil, demonstrating significant potential for industrial applications in enhancing oil stability (Nessim, 2017).

  • Crystal Structure Analysis : Daoui et al. (2019) provided detailed crystal structure analysis for pyridazin-3(2H)-one derivatives, emphasizing the importance of molecular geometry in understanding the chemical behavior and interactions of these compounds (Daoui, Faizi, El Kalai, Saddik, Dege, Karrouchi, & Benchat, 2019).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes studying its toxicity, flammability, and environmental impact.


Future Directions

This involves predicting potential future research directions. It could include developing new synthetic routes, finding new applications for the compound, or studying its effects in more detail.


Please note that this is a general guide and the specific details would depend on the particular compound being studied. For a comprehensive analysis of a specific compound, I would recommend consulting scientific literature or a chemistry professional.


properties

IUPAC Name

4,5-dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F3N2O/c12-8-5-17-18(10(19)9(8)13)7-3-1-2-6(4-7)11(14,15)16/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOZWFWEIRIGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C(=C(C=N2)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356587
Record name 4,5-Dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

CAS RN

26806-47-3
Record name 4,5-Dichloro-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DICHLORO-2-(3-TRIFLUOROMETHYLPHENYL)PYRIDAZIN-3(2H)-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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